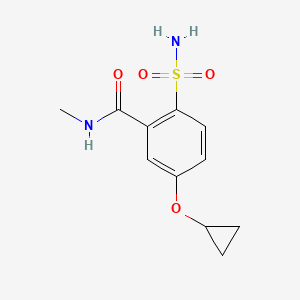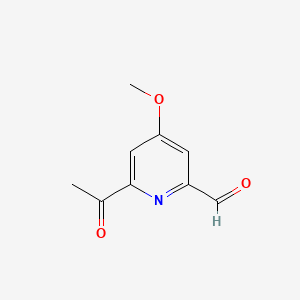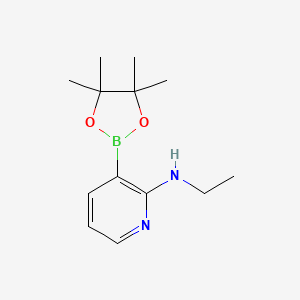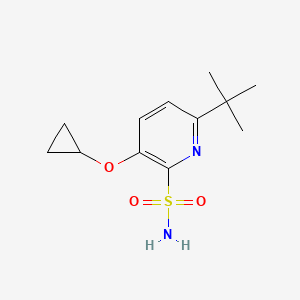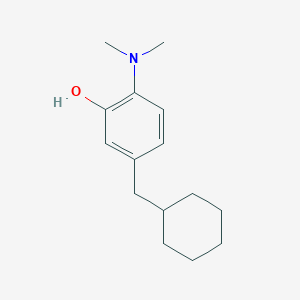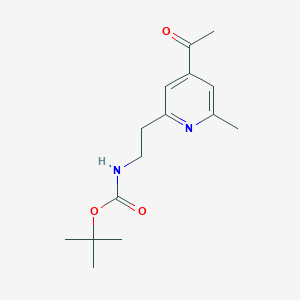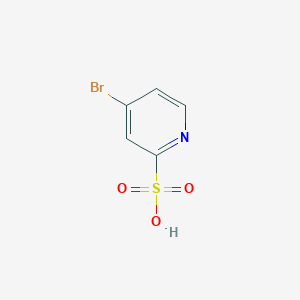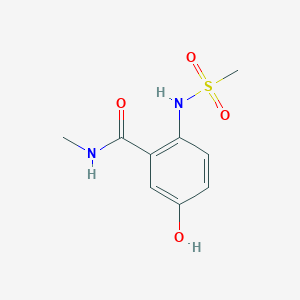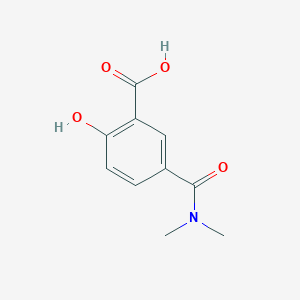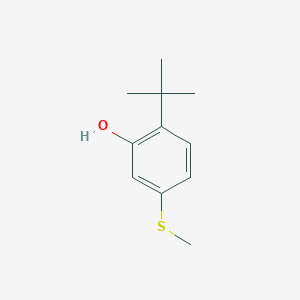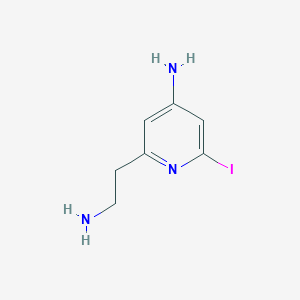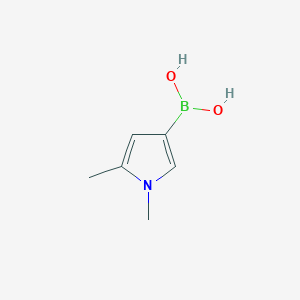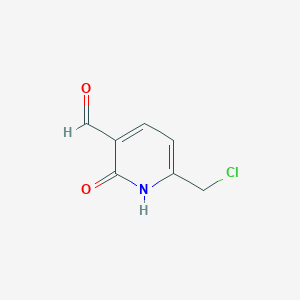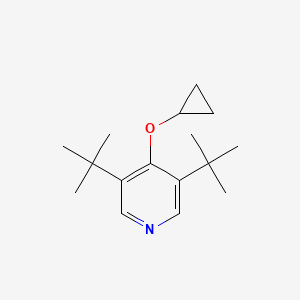
3,5-DI-Tert-butyl-4-cyclopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-DI-Tert-butyl-4-cyclopropoxypyridine is an organic compound characterized by its unique structure, which includes tert-butyl groups and a cyclopropoxy group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI-Tert-butyl-4-cyclopropoxypyridine typically involves the reaction of 3,5-di-tert-butylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3,5-DI-Tert-butyl-4-cyclopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated cyclopropoxy groups.
Substitution: Substituted products with various functional groups replacing the cyclopropoxy group.
科学的研究の応用
3,5-DI-Tert-butyl-4-cyclopropoxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3,5-DI-Tert-butyl-4-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.
類似化合物との比較
Similar Compounds
- 3,5-DI-Tert-butyl-4-hydroxybenzoic acid
- 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde
- 3,5-DI-Tert-butyl-4-hydroxyphenylpropionic acid
Uniqueness
3,5-DI-Tert-butyl-4-cyclopropoxypyridine is unique due to the presence of both tert-butyl and cyclopropoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural uniqueness also contributes to its potential biological activity and versatility in chemical synthesis.
特性
分子式 |
C16H25NO |
|---|---|
分子量 |
247.38 g/mol |
IUPAC名 |
3,5-ditert-butyl-4-cyclopropyloxypyridine |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)12-9-17-10-13(16(4,5)6)14(12)18-11-7-8-11/h9-11H,7-8H2,1-6H3 |
InChIキー |
USHGQWOYVRGNQH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CN=CC(=C1OC2CC2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



